molecular formula C25H22ClN3O3S2 B12274993 Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12274993
M. Wt: 512.0 g/mol
InChI Key: BTIVIJDMXGSZPR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a phthalazinyl group, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Phthalazinyl Group: The phthalazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable phthalazinone derivative reacts with a halogenated precursor.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating them. The phthalazinyl group may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamido)thiazol-4-yl)acetic acid

Uniqueness

Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its thiophene ring, phthalazinyl group, and chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

ethyl 2-[[2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C25H22ClN3O3S2/c1-4-32-25(31)21-14(2)15(3)34-24(21)27-20(30)13-33-23-19-8-6-5-7-18(19)22(28-29-23)16-9-11-17(26)12-10-16/h5-12H,4,13H2,1-3H3,(H,27,30)

InChI Key

BTIVIJDMXGSZPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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